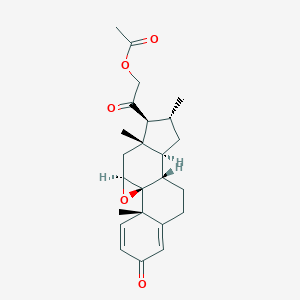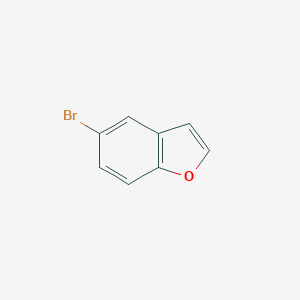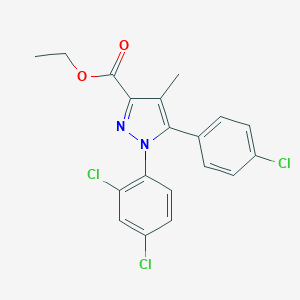
Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate is a synthetic compound that belongs to the class of pyrazolecarboxylates. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and agrochemicals.
科学的研究の応用
Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It exhibits potent anti-inflammatory, analgesic, and antipyretic activities, making it a promising candidate for the development of new drugs for the treatment of various inflammatory disorders. Additionally, it has been shown to possess significant anticancer activity, making it a potential lead compound for the development of new anticancer agents.
作用機序
The exact mechanism of action of Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that mediate inflammation, pain, and fever.
生化学的および生理学的効果
Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate has been shown to exhibit significant biochemical and physiological effects. It possesses potent anti-inflammatory, analgesic, and antipyretic activities, making it a promising candidate for the treatment of various inflammatory disorders. Additionally, it has been shown to possess significant anticancer activity, making it a potential lead compound for the development of new anticancer agents.
実験室実験の利点と制限
One of the major advantages of Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate is its potent pharmacological activity. It exhibits significant anti-inflammatory, analgesic, and antipyretic activities, making it a promising candidate for the development of new drugs for the treatment of various inflammatory disorders. Additionally, it possesses significant anticancer activity, making it a potential lead compound for the development of new anticancer agents. However, one of the limitations of Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate is its potential toxicity, which needs to be further investigated.
将来の方向性
There are several potential future directions for the research on Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate. Some of the possible directions are:
1. Investigation of the mechanism of action of Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate at the molecular level.
2. Development of new derivatives of Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate with improved pharmacological properties.
3. Investigation of the potential of Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate as a lead compound for the development of new drugs for the treatment of various inflammatory disorders.
4. Investigation of the potential of Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate as a lead compound for the development of new anticancer agents.
5. Investigation of the potential of Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate as a new agrochemical for the control of plant diseases.
Conclusion:
Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate is a synthetic compound that exhibits potent pharmacological activity. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and agrochemicals. The synthesis method is relatively straightforward, and the compound can be easily scaled up for industrial production. Further research is needed to fully understand the mechanism of action and potential applications of Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate.
合成法
The synthesis of Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate involves the reaction between 4-chlorobenzaldehyde, 2,4-dichloroacetophenone, and ethyl acetoacetate in the presence of a base catalyst. The reaction proceeds through a series of steps, including aldol condensation, cyclization, and esterification, to yield the desired product. The synthesis method is relatively straightforward and can be easily scaled up for industrial production.
特性
CAS番号 |
158941-22-1 |
|---|---|
製品名 |
Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate |
分子式 |
C19H15Cl3N2O2 |
分子量 |
409.7 g/mol |
IUPAC名 |
ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C19H15Cl3N2O2/c1-3-26-19(25)17-11(2)18(12-4-6-13(20)7-5-12)24(23-17)16-9-8-14(21)10-15(16)22/h4-10H,3H2,1-2H3 |
InChIキー |
HLDURSRJCIWNKA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=C1C)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
CCOC(=O)C1=NN(C(=C1C)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



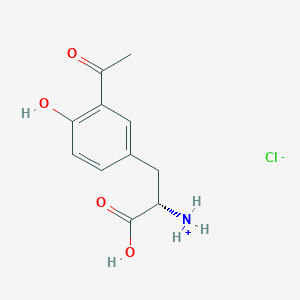
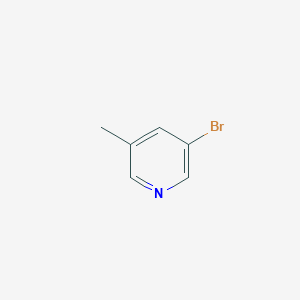
![[2-[(9R,11S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B130449.png)
![1-Benzylpyrrolo[2,3-b]pyridine](/img/structure/B130455.png)
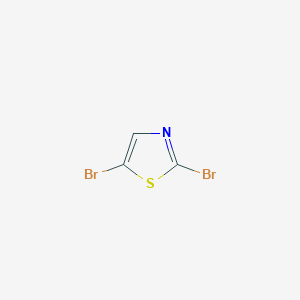
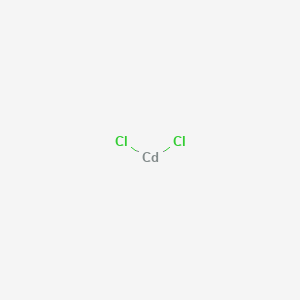
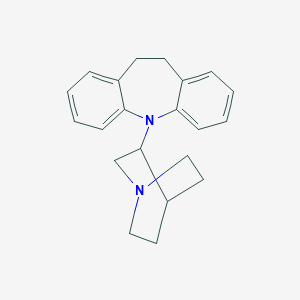
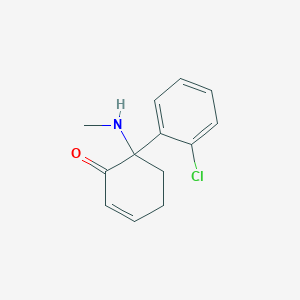
![(1R,2R,3S,5S)-3-(3-Hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B130466.png)
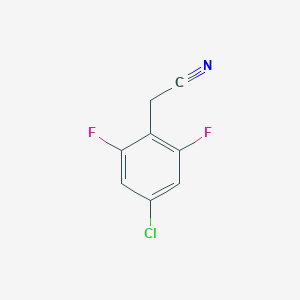
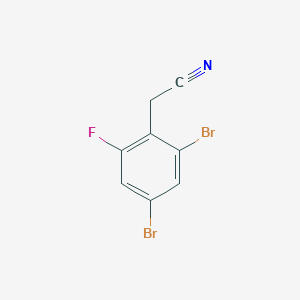
![2-[[2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B130471.png)
